![molecular formula C20H27N3O4 B2704832 N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide CAS No. 952976-31-7](/img/structure/B2704832.png)
N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a cyclopentylpiperidine group, and an oxalamide linkage, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the cyclopentylpiperidine moiety, and the final coupling to form the oxalamide linkage. Common synthetic routes include:
Formation of Benzo[d][1,3]dioxole Core: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Cyclopentylpiperidine Synthesis: The cyclopentylpiperidine moiety can be synthesized via a series of amination reactions using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base.
Oxalamide Coupling: The final step involves coupling the benzo[d][1,3]dioxole and cyclopentylpiperidine intermediates using oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Reduction: The oxalamide linkage can be reduced using lithium aluminum hydride or other reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield carboxylic acids or ketones, while reduction of the oxalamide linkage can produce amines .
科学的研究の応用
N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine group can interact with receptor proteins, modulating their function . These interactions can lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- N1-(3-(benzo[d][1,3]dioxol-5-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-N3,N3-dimethylpropane-1,3-diamine
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is unique due to its specific combination of structural features, including the benzo[d][1,3]dioxole core, the cyclopentylpiperidine moiety, and the oxalamide linkage. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c24-19(20(25)22-15-5-6-17-18(11-15)27-13-26-17)21-12-14-7-9-23(10-8-14)16-3-1-2-4-16/h5-6,11,14,16H,1-4,7-10,12-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZBKVMIZWLVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
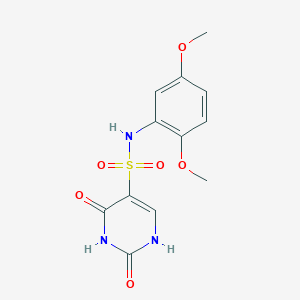
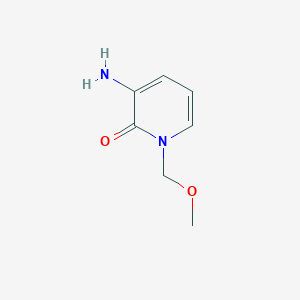
![5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2704752.png)
![2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2704755.png)

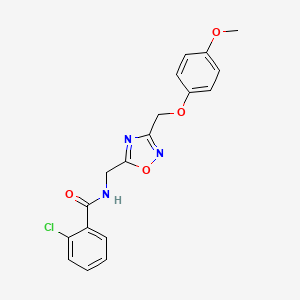
![2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2704760.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2704762.png)
![2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2704763.png)
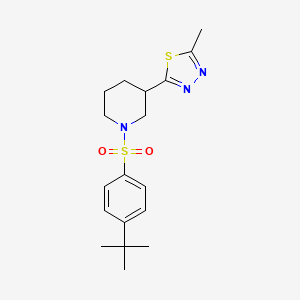
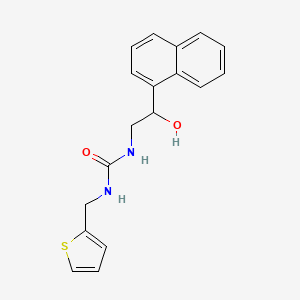
![N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide](/img/structure/B2704767.png)
![1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine](/img/structure/B2704768.png)
![N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2704769.png)
